molecular formula C14H11ClN2S B11793464 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine

Cat. No.: B11793464
M. Wt: 274.8 g/mol
InChI Key: WCIGKVLMDLDGSI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the compound with high yield and purity .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxygenated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes and ultimately result in its observed biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Chloro-7,12a-dihydro-6aH-benzo[d]benzo[4,5]imidazo[2,1-b][1,3]thiazine is unique due to the presence of the chlorine atom and its specific structural arrangement, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C14H11ClN2S

Molecular Weight

274.8 g/mol

IUPAC Name

9-chloro-7,12a-dihydro-6aH-benzimidazolo[1,2-a][3,1]benzothiazine

InChI

InChI=1S/C14H11ClN2S/c15-10-5-6-13-11(7-10)16-14-17(13)12-4-2-1-3-9(12)8-18-14/h1-8,12,14,16H

InChI Key

WCIGKVLMDLDGSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C(=CSC3N2C4=C(N3)C=C(C=C4)Cl)C=C1

Origin of Product

United States

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